N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonamide groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide
- N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biochemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications compared to its non-hydrochloride counterparts .
Biological Activity
N,N-diethyl-2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative with significant biological activity, primarily attributed to its interaction with various enzymes and receptors. This compound has garnered attention in biochemical research due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C11H24N2O2S and features a sulfonamide group along with a piperidine ring. These structural elements contribute to its pharmacological properties, making it a valuable tool in both medicinal chemistry and biological research.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₄N₂O₂S |
Molecular Weight | 248.39 g/mol |
CAS Number | 1181826-11-8 |
Solubility | Soluble in water |
The biological activity of this compound is primarily mediated through its ability to inhibit specific enzymes. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it useful for studying enzyme functions and developing inhibitors.
Enzyme Inhibition
Sulfonamides are known for their antibacterial properties, particularly in inhibiting bacterial folate synthesis. This compound may exhibit similar actions:
- Inhibition of Carbonic Anhydrases : Studies have shown that sulfonamides can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. This compound has been tested against isoforms such as hCA IX and hCA II, demonstrating significant inhibitory activity (see Table 1).
- Antimicrobial Activity : The compound's structure suggests potential antibacterial effects, which could be explored further in clinical settings.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound as well as related derivatives. The following table summarizes key findings from recent research:
Case Studies
Case Study 1: Enzyme Inhibition
In a study by , the inhibitory effects of this compound on carbonic anhydrases were evaluated. The compound was found to significantly reduce the activity of hCA IX, which is often overexpressed in tumors, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential for therapeutic applications in treating infections caused by resistant strains.
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-4-ylethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2S.ClH/c1-3-13(4-2)16(14,15)10-7-11-5-8-12-9-6-11;/h11-12H,3-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRLREHEYJAKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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